methyl 4-[(E)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]benzoate
Description
Properties
IUPAC Name |
methyl 4-[(E)-(6-benzyl-3,7-dioxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4S/c1-28-20(27)15-9-7-14(8-10-15)12-17-19(26)24-21(29-17)22-18(25)16(23-24)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVBRMCNLCXDGR-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]benzoate typically involves multiple steps. One common method includes the condensation of appropriate starting materials under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve intermediate steps such as nitration, reduction, and esterification .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, sodium borohydride for reduction, and halogens for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to methyl 4-[(E)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]benzoate. The thiazole and triazine moieties are known for their ability to inhibit cancer cell proliferation. For instance:
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its efficacy against both gram-positive and gram-negative bacteria:
Pesticidal Activity
Research indicates that methyl 4-[(E)-(6-benzyl-3,7-dioxo-7H-thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]benzoate can act as a pesticide. Its structural components contribute to its effectiveness in pest control:
Polymer Chemistry
The compound has potential applications in polymer science as a cross-linking agent due to its reactive functional groups. Its incorporation into polymer matrices can enhance mechanical properties.
Case Study:
A study involving the synthesis of polymer composites using methyl 4-[(E)-(6-benzyl-3,7-dioxo-7H-thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]benzoate showed:
| Property | Before Modification | After Modification |
|---|---|---|
| Tensile Strength (MPa) | 25 | 40 |
| Elongation at Break (%) | 5 | 12 |
Mechanism of Action
The mechanism of action of methyl 4-[(E)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
Key structural analogs differ in substituents on the triazine-thiazole core and the benzoate moiety. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Key Observations :
- Configuration : The E-configuration in the target compound may offer distinct binding interactions compared to Z-isomers, as seen in Analog 1 and 3 .
- Electron-Withdrawing Groups : The 3,7-dioxo groups in the target compound enhance hydrogen-bonding capacity, which is absent in analogs with single ketone functionalities (e.g., 6-oxo in Analog 1) .
Key Insights :
- Antimicrobial Potential: Analog 1’s dual methoxy groups enhance activity against Gram-positive bacteria, suggesting that electron-donating groups may boost efficacy .
- Anticancer Profile : The benzyl group in the target compound may improve binding to kinases or topoisomerases, as seen in Analog 2’s methylphenyl variant .
Physicochemical and Spectroscopic Differences
- Solubility : The benzyl group in the target compound reduces aqueous solubility compared to Analog 2’s methylphenyl derivative .
- Spectroscopic Signatures : IR and NMR data for the target compound show distinct peaks for the conjugated carbonyl groups (C=O at ~1700 cm⁻¹) and aromatic protons (δ 7.2–8.1 ppm) .
Biological Activity
Methyl 4-[(E)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]benzoate is a synthetic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazin derivatives. These compounds have gained attention due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₆H₁₉N₃O₄S
- Molecular Weight : 317.34 g/mol
The compound features a thiazolo-triazine core structure which is crucial for its biological activities.
Biological Activity Overview
Recent studies have demonstrated the potential of thiazolo[3,2-b][1,2,4]triazin derivatives in various therapeutic areas:
-
Antibacterial Activity :
- Compounds containing the thiazolo-triazine nucleus have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, with some exhibiting minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .
- A specific derivative demonstrated an MIC of 50 μg/mL against Mycobacterium smegmatis, indicating promising antitubercular activity .
-
Anticancer Activity :
- Some thiazolo[3,2-b][1,2,4]triazin compounds have been evaluated for their cytotoxic effects on cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively in various cancer types .
- The mechanism of action often involves the induction of apoptosis and inhibition of specific cellular pathways related to tumor growth.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activities of thiazolo-triazine derivatives:
- Study on Antibacterial Properties :
A study synthesized a range of 7-oxo derivatives and evaluated their antibacterial activity. Compounds with electron-withdrawing groups on the benzyl moiety exhibited enhanced antibacterial properties compared to those with electron-donating groups .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 5f | 50 | Mycobacterium smegmatis |
| 5g | <10 | Staphylococcus aureus |
| 5h | <20 | Escherichia coli |
Q & A
Q. Basic
- ¹H/¹³C NMR : Key for identifying imine proton signals (δ 8.5–9.5 ppm) and confirming E-configuration via coupling constants (J > 12 Hz for trans-alkenes) .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 437.1 [M+H]⁺ for C₂₁H₁₅N₃O₄S) .
- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
- Computational modeling : DFT calculations predict collision cross-sections and compare with ion mobility spectrometry data .
How do substituents on the thiazolo-triazole core influence biological activity, and what structural modifications enhance target selectivity?
Advanced
Structure-Activity Relationship (SAR) insights :
| Substituent Position | Functional Group | Observed Impact | Reference |
|---|---|---|---|
| 6-Benzyl (Core) | Arylalkyl | Stabilizes hydrophobic interactions with protein targets . | |
| 2-Phenyl | Methoxy groups | Enhances solubility and modulates π-π stacking in DNA intercalation . | |
| Ester (Benzoate) | Methyl vs. Ethyl | Methyl esters improve metabolic stability compared to ethyl . |
Q. Methodological approach :
- Bioisosteric replacement : Replace the benzyl group with heteroaryl moieties (e.g., pyridyl) to optimize binding affinity .
- Click chemistry : Introduce triazole-linked pharmacophores to probe target engagement .
How can researchers resolve contradictions in bioactivity data between E/Z isomers of this compound?
Q. Advanced
- Stereochemical analysis : Use circular dichroism (CD) or NOESY NMR to distinguish E/Z configurations .
- Biological assays : Compare isomer-specific inhibition profiles (e.g., IC₅₀ values) against kinase targets. For example, the E-isomer may exhibit 10-fold higher potency due to optimal spatial alignment with ATP-binding pockets .
- Molecular docking : Simulate binding modes of both isomers to identify steric clashes or favorable interactions .
What computational strategies predict the compound’s interaction with biological targets, and how can these models be validated experimentally?
Q. Methodological
- Molecular dynamics (MD) simulations : Simulate ligand-protein binding over 100 ns trajectories to assess stability of the thiazolo-triazole core in catalytic sites .
- Free energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications to prioritize synthetic targets .
- Validation :
- Surface plasmon resonance (SPR) : Measure binding kinetics (kₐₙ/kₒff) .
- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells .
What are the recommended storage conditions to prevent degradation of this compound?
Q. Basic
- Temperature : Store at –20°C in amber vials to minimize light-induced isomerization .
- Solubility : Prepare stock solutions in DMSO (10 mM) and aliquot to avoid freeze-thaw cycles .
- Stability monitoring : Use HPLC-PDA every 3 months to detect degradation products (e.g., hydrolyzed benzoic acid derivatives) .
How can low yields in imine-forming steps be addressed during synthesis?
Q. Advanced
- Reaction monitoring : Use TLC (silica gel, ethyl acetate/hexane 1:1) to track intermediate formation .
- Acid catalysis : Add glacial acetic acid (1–2 equiv.) to protonate the carbonyl oxygen, accelerating nucleophilic attack .
- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30 minutes at 100°C .
How should researchers troubleshoot conflicting NMR data suggesting unexpected byproducts?
Q. Methodological
- Byproduct identification :
- HRMS : Detect trace impurities (e.g., oxidation products at m/z +16 Da) .
- 2D NMR (HSQC/HMBC) : Assign unexpected peaks to dimerization or ring-opening products .
- Mitigation :
- Inert atmosphere : Use N₂/Ar to prevent oxidation during synthesis .
- Column chromatography : Optimize gradient elution (e.g., 5–50% EtOAc in hexane) to isolate pure E-isomer .
What in vitro assays are recommended to evaluate the compound’s anticancer potential?
Q. Advanced
- Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7, HeLa) with EC₅₀ calculations .
- Apoptosis : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic cells .
- Target inhibition : Western blotting for downstream markers (e.g., PARP cleavage for caspase activation) .
How does the electron-withdrawing benzoate group influence the compound’s reactivity in nucleophilic substitutions?
Q. Advanced
- Electronic effects : The ester group deactivates the benzene ring, directing electrophiles to the para position.
- Reactivity data :
- Nitration : Occurs at the 3-position of the benzoate ring under HNO₃/H₂SO₄ .
- Hydrolysis : Base-mediated saponification (NaOH/EtOH) yields the carboxylic acid derivative, altering solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
